molecular formula C8H11FN2O3S B14180211 3-Amino-6-fluoro-2-hydroxy-N,N-dimethylbenzene-1-sulfonamide CAS No. 914638-54-3

3-Amino-6-fluoro-2-hydroxy-N,N-dimethylbenzene-1-sulfonamide

Cat. No.: B14180211
CAS No.: 914638-54-3
M. Wt: 234.25 g/mol
InChI Key: YGXHGHHORZRKBW-UHFFFAOYSA-N
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Description

3-Amino-6-fluoro-2-hydroxy-N,N-dimethylbenzene-1-sulfonamide is an organic compound with a complex structure that includes an amino group, a fluoro substituent, a hydroxyl group, and a sulfonamide group attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-6-fluoro-2-hydroxy-N,N-dimethylbenzene-1-sulfonamide typically involves multi-step organic reactions. One common approach is to start with a fluorinated benzene derivative and introduce the amino, hydroxyl, and sulfonamide groups through a series of substitution and addition reactions. Specific reaction conditions, such as the choice of solvents, catalysts, and temperature, play a crucial role in the efficiency and yield of the synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow chemistry and the use of advanced catalysts can enhance the scalability of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-Amino-6-fluoro-2-hydroxy-N,N-dimethylbenzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amino group.

    Substitution: The fluoro substituent can be replaced by other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the fluoro group can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

3-Amino-6-fluoro-2-hydroxy-N,N-dimethylbenzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-Amino-6-fluoro-2-hydroxy-N,N-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. The presence of functional groups like the sulfonamide and amino groups allows it to form strong interactions with biological macromolecules, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-6-fluoro-2-hydroxybenzene-1-sulfonamide: Lacks the N,N-dimethyl groups, which may affect its solubility and reactivity.

    3-Amino-6-chloro-2-hydroxy-N,N-dimethylbenzene-1-sulfonamide: Contains a chloro substituent instead of a fluoro group, which can influence its chemical properties and biological activity.

Uniqueness

3-Amino-6-fluoro-2-hydroxy-N,N-dimethylbenzene-1-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the fluoro group, in particular, can enhance its stability and interaction with biological targets compared to similar compounds with different substituents.

Properties

CAS No.

914638-54-3

Molecular Formula

C8H11FN2O3S

Molecular Weight

234.25 g/mol

IUPAC Name

3-amino-6-fluoro-2-hydroxy-N,N-dimethylbenzenesulfonamide

InChI

InChI=1S/C8H11FN2O3S/c1-11(2)15(13,14)8-5(9)3-4-6(10)7(8)12/h3-4,12H,10H2,1-2H3

InChI Key

YGXHGHHORZRKBW-UHFFFAOYSA-N

Canonical SMILES

CN(C)S(=O)(=O)C1=C(C=CC(=C1O)N)F

Origin of Product

United States

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